molecular formula C9H21N3O3Si B1591837 3-(Azidopropyl)triethoxysilane CAS No. 83315-69-9

3-(Azidopropyl)triethoxysilane

Cat. No. B1591837
CAS RN: 83315-69-9
M. Wt: 247.37 g/mol
InChI Key: DHFNCWQATZVOGB-UHFFFAOYSA-N
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Description

3-(Azidopropyl)triethoxysilane is a chemical compound used as an immobilization agent for metal ions . It is typically synthesized by reacting triethoxysilane with azide .


Synthesis Analysis

3-(Azidopropyl)triethoxysilane is typically synthesized by reacting triethoxysilane with azide . In a study, SBA-15 mesoporous silica was functionalized with azidopropyl groups using azidopropyltriethoxysilane through both one-pot co-condensation and post-synthetic grafting .


Molecular Structure Analysis

The molecular formula of 3-(Azidopropyl)triethoxysilane is C9H21N3O3Si . Its average mass is 247.367 Da and its monoisotopic mass is 247.135223 Da .


Chemical Reactions Analysis

In the context of chemical reactions, 3-(Azidopropyl)triethoxysilane has been used to functionalize SBA-15 mesoporous silica with azidopropyl groups . This functionalization allows for very efficient chemoselective CuAAC in water, making it an attractive platform for the development of covalently anchored catalysts, enzymes, and sensors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Azidopropyl)triethoxysilane include a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (6), number of H bond donors (0), number of freely rotating bonds (10), and no violations of Rule of 5 . Its ACD/LogP is 2.23 .

Scientific Research Applications

Application 1: Metal Ion Adsorption

  • Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the synthesis of triethoxysilylated cyclen derivative-based ligands. These ligands are then grafted on magnetic mesoporous silica nanoparticles (MMSN) for extraction and separation of Ni (II) and Co (II) metal ions from model solutions .
  • Methods of Application or Experimental Procedures: Different methods were used such as the copper catalyzed Huisgen’s reaction, or thiol–ene reaction for the functionalization of the cyclen scaffold with azidopropyltriethoxysilane or mercaptopropyltriethoxysilane, respectively . The ligands were then grafted on MMSN .
  • Results or Outcomes: The bare and ligand-modified MMSN materials revealed high adsorption capacity (1.0–2.13 mmol g −1) and quick adsorption kinetics, achieving over 80% of the total capacity in 1–2 hours .

Application 2: Synthesis of Organoalkoxysilanes

  • Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the synthesis of organoalkoxysilanes, which are versatile organic-inorganic building blocks. These compounds have a general formula of R-[Si-(OR’)3]n, with OR’ as a hydrolysable alkoxy group and R acting as the organic functional group .
  • Methods of Application or Experimental Procedures: The tetrapropargyled porphyrin precursor reacted with the commercially available “3-(Azidopropyl)triethoxysilane” under microwave irradiation in quantitative yield .
  • Results or Outcomes: The synthesis resulted in the production of organoalkoxysilanes, which are used in surface and matrix modification of silica-based materials with smart-responsive units, coupling agents, targeting moieties, bioactive moieties etc., opening promising applications, specifically biomedical ones .

Application 3: Functionalization of Silica Materials

  • Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the functionalization of silica materials with cyclen derivatives .
  • Methods of Application or Experimental Procedures: The functionalization of silica materials with cyclen derivatives was achieved through click Cu-catalyzed azide–alkyne Huisgen’s reaction with “3-(Azidopropyl)triethoxysilane” or click thiol–ene reaction with mercaptopropyltriethoxysilane .
  • Results or Outcomes: The functionalized silica materials have diverse and promising applications, including magnetic resonance imaging, radiolabelling with metal-DOTA-functionalized silica-based nanoparticles for theranostic applications, ESR studies with Cu (ii), Cu (ii) catalysis, Pd (ii) recovery, or photoresponsive materials with Eu (iii) or Tb (iii) .

Application 4: Synthesis of Magnetic Nanosilica Graphene Oxide (MGO) Nanocomposite

  • Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the synthesis of a magnetic nanosilica graphene oxide (MGO) nanocomposite. This nanocomposite is applied in the adsorption of heavy metal ions (Pb (II), Cd (II), and Ni (II)) from aqueous solutions .
  • Methods of Application or Experimental Procedures: An approach to prepare magnetic GO was adopted by using “3-(Azidopropyl)triethoxysilane” as a functionalizing agent on magnetic nanosilica coupled with GO to form the Fe3O4@SiO2–NH2/GO nanocomposite .
  • Results or Outcomes: The synthesized nanocomposite showed high adsorption capacity for Pb (II), Cd (II), and Ni (II) ions. The nanocomposite could be reused for at least 7 cycles without the leaching of the mineral core, showing enhanced stability and potential application in water/wastewater treatment .

Application 5: Functionalization of Oxide Surfaces for Biosensing Applications

  • Summary of the Application: “3-(Azidopropyl)triethoxysilane” is used in the functionalization of oxide surfaces for biosensing applications. The silanization process with “3-(Azidopropyl)triethoxysilane” on oxide surfaces is frequently used for surface functionalization because of beneficial characteristics such as its bifunctional nature and low cost .
  • Methods of Application or Experimental Procedures: The review provides an overview of “3-(Azidopropyl)triethoxysilane” deposition methods, categorized into the solution-phase and vapor-phase, and a comprehensive summary and guide for creating stable “3-(Azidopropyl)triethoxysilane” monolayers on oxide surfaces for biosensing applications .
  • Results or Outcomes: The optimized deposition process of the “3-(Azidopropyl)triethoxysilane” layer to obtain a monolayer is crucial to having a stable surface and effectively immobilizing the bioreceptors, which leads to the improved repeatability and sensitivity of the biosensor .

Safety And Hazards

3-(Azidopropyl)triethoxysilane is a hazardous substance. It causes skin irritation and serious eye damage . It is fatal if inhaled and may cause respiratory irritation . Personal protective equipment should be used and dust formation should be avoided .

Future Directions

The ease of synthesis for the azide-labeled SBA-15 material together with its ability to undergo very efficient chemoselective CuAAC in water would make it a very attractive platform for the development of covalently anchored catalysts, enzymes, and sensors . This suggests potential future directions in the development of high-value applications .

properties

IUPAC Name

3-azidopropyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O3Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-12-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFNCWQATZVOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN=[N+]=[N-])(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003292
Record name (3-Azidopropyl)(triethoxy)silane
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Molecular Weight

247.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidopropyl)triethoxysilane

CAS RN

83315-69-9
Record name (3-Azidopropyl)triethoxysilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Azidopropyl)triethoxysilane
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Record name (3-Azidopropyl)(triethoxy)silane
Source EPA DSSTox
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Record name 3-(azidopropyl)triethoxysilane
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Synthesis routes and methods I

Procedure details

1.0 mole of 3-chloropropyltriethoxysilane (Cl-PTES) and 1.1 moles of sodium azide were heated together in a 500 ml capacity three neck flask made of glass and equipped with reflux condenser and magnetic stirrer and in the presence of 5 mole percent of a catalyst on the basis of a mixture of tris(n-C8 to C10 alkyl)methyl ammonium chloride with stirring for 3 hours at 140° C. The rectification subsequently carried out thereon at reduced pressure gave the 3-azidopropyltriethoxysilane (N3 -PTES) in a yield of 95 weight percent. The N3 -PTES had the following properties:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
tris(n-C8 to C10 alkyl)methyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-chloropropyltriethoxysilane (2.31 g, 9.6 mmol) and tetrabutylamonium iodide (0.020 g, 0.05 mmol) in butanone (25 mL) was added sodium azide (3.120 g, 48 mmol) and the reaction mixture was heated under reflux for 50 h. Filtration over celite was followed by evaporation of the solvent under vacuum. The residue was dissolved in dichloromethane (150 mL) and then washed with water (2 times 20 mL). The organic phase was dried (NaSO4) and evaporated to give the desired product (1.9 g).
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
S Vutti, N Buch‐Månson, S Schoffelen, N Bovet… - …, 2015 - Wiley Online Library
Stable primary functionalization of metal surfaces plays a significant role in reliable secondary attachment of complex functional molecules used for the interfacing of metal objects and …
H Hettegger, I Sumerskii, S Sortino, A Potthast… - …, 2015 - Wiley Online Library
The modification of cellulosic materials is of great interest in materials research. Wet bacterial cellulose sheets were modified by an alkoxysilane under mild conditions to make them …
GM Ziarani, Z Hassanzadeh, P Gholamzadeh… - RSC …, 2016 - pubs.rsc.org
Click chemistry is undoubtedly the most powerful 1,3-dipolar cycloaddition reaction in organic synthesis. Because the click reaction can be used to straightforwardly attach two different …
Number of citations: 49 pubs.rsc.org
A Saad, M Abderrabba… - Surface and Interface …, 2017 - Wiley Online Library
Mesoporous silica SBA‐15 was synthesized and silanized with azidopropyl triethoxysilane in order to design a clickable material. Fourier transform infrared analysis permitted to prove …
O De Los Cobos, B Fousseret, M Lejeune… - Chemistry of …, 2012 - ACS Publications
A novel technique combining inkjet printing (IJP), evaporation-induced self-assembly (EISA), and click chemistry is implemented for elaborating mesoporous silica-based multifunctional …
Number of citations: 42 pubs.acs.org
G Dördelmann, H Pfeiffer, A Birkner… - Inorganic …, 2011 - ACS Publications
Silicium dioxide nanoparticles of about 20 nm diameter containing azido groups at the surface were prepared by emulsion copolymerization of trimethoxymethylsilane and (3-…
Number of citations: 156 pubs.acs.org
L Wang, US Schubert, S Hoeppener - Chemical Society Reviews, 2021 - pubs.rsc.org
In this review, we aim to update our review “Chemical modification of self-assembled silane-based monolayers by surface reactions” which was published in 2010 and has developed …
Number of citations: 48 pubs.rsc.org
TR Potthast - researchgate.net
Different never-dried cellulose substrates were modified in a green, low energy-demanding and environmentally friendly way in water, including MFC, Tencel" gel as well as pulp and …
Number of citations: 0 www.researchgate.net
AV Arus, MN Tahir, R Sennour, TC Shiao… - …, 2016 - Wiley Online Library
Sponge‐like gluco‐ and thioglycerol‐organo‐bentonite hosting Cu 0 and Pd 0 subnanoparticles with high affinity towards hydrogen were synthesized through an unprecedented …
DE Achatz, FJ Heiligtag, X Li, M Link… - Sensors and Actuators B …, 2010 - Elsevier
Silica nanoparticles (SiNPs) with an average diameter of 25nm were prepared by a one-pot method that involves the formation of a silica core that is subsequently covered with a shell …
Number of citations: 41 www.sciencedirect.com

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